molecular formula C11H25N3 B15463061 1,5,9-Triazacyclotetradecane CAS No. 61205-26-3

1,5,9-Triazacyclotetradecane

Cat. No.: B15463061
CAS No.: 61205-26-3
M. Wt: 199.34 g/mol
InChI Key: ZLVPFBFDQRIKTE-UHFFFAOYSA-N
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Description

1,5,9-Triazacyclotetradecane is a saturated macrocyclic triamine compound that functions as a versatile ligand in coordination chemistry. As a nitrogen-rich azamacrocycle, it is expected to form stable complexes with various transition metal ions . Its structure, featuring three secondary amine donors within a 14-membered ring, makes it a valuable scaffold for developing catalysts, studying biomimetic inorganic complexes, and exploring metal ion separation techniques . The compound's potential research applications include acting as a building block for more complex molecular architectures and investigating its properties in supramolecular chemistry. Researchers value this macrocycle for its ability to create well-defined coordination environments around metal centers, which can influence reactivity and stability . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

61205-26-3

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

1,5,9-triazacyclotetradecane

InChI

InChI=1S/C11H25N3/c1-2-6-12-8-4-10-14-11-5-9-13-7-3-1/h12-14H,1-11H2

InChI Key

ZLVPFBFDQRIKTE-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCCNCCCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical Form Key Applications
1,5,9-Triazacyclododecane 294-80-4 C₉H₂₁N₃ 171.28 Oil Zinc complexes for catalysis
1,4,7,10-Tetraazacyclododecane (Cyclen) 294-90-6 C₈H₂₀N₄ 172.27 Solid* Medical imaging (e.g., MRI contrast agents)
DiBOC-TACD 174192-40-6 C₁₉H₃₇N₃O₄ 371.51 Solid Synthetic intermediate

Key Observations :

  • Nitrogen Donors: 1,5,9-Triazacyclododecane provides three nitrogen donors, enabling tridentate coordination, while cyclen offers four nitrogen donors for tetradentate binding. This difference impacts metal complex geometry and catalytic site accessibility .
  • Physical Form : The oily nature of 1,5,9-Triazacyclododecane contrasts with the solid forms of cyclen and DiBOC-TACD, influencing solubility and handling in synthetic applications .

Coordination Chemistry and Catalytic Activity

The zinc(II) complex of 1,5,9-Triazacyclododecane exhibits a unique coordination environment due to its tridentate binding, leaving additional sites on the metal center for substrate interaction. This structural feature is critical for its catalytic efficiency in ester hydrolysis, mimicking the active site of carbonic anhydrase . In contrast, cyclen’s tetradentate coordination often saturates the metal’s coordination sphere, limiting substrate access and reducing catalytic versatility .

Table 2: Catalytic Performance of Zinc-1,5,9-Triazacyclododecane Complex

Substrate Reaction Conditions Rate Constant (k, s⁻¹) Mechanism
Phenyl acetate pH 7.4, aqueous $2.5 \times 10^{-3}$ Nucleophilic attack at coordinated ester

Comparative kinetic data for cyclen-based complexes are absent in the provided evidence, but the tridentate design of 1,5,9-Triazacyclododecane likely offers superior catalytic flexibility.

Q & A

Q. What methodologies resolve spectral overlaps in characterizing this compound’s protonation states?

  • Methodological Answer : Multi-nuclear NMR (e.g., 15^{15}N-enriched samples) decouples overlapping signals. Potentiometric titrations with automated titrators (e.g., Metrohm Titrando) measure stepwise protonation constants (logK1logK_1, logK2logK_2), validated via SPECFIT software for speciation modeling .

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